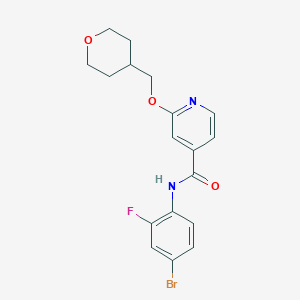

![molecular formula C17H15F2NO2 B2861917 2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097898-76-3](/img/structure/B2861917.png)

2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the addition of a polar functional group on a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative yielded several compounds with lower lipophilicity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in a related compound, the dihydro-benzofuran ring adopts an envelope conformation .Scientific Research Applications

Antifungal Applications

This compound exhibits potential as an antifungal agent. Its structure is similar to that of azole antifungals, which target the synthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that derivatives of this compound can be effective against strains of Candida albicans, both in vitro and in vivo .

Pharmaceutical Prodrug Development

In pharmaceuticals, this compound can serve as a precursor in the synthesis of water-soluble prodrugs. For example, derivatives have been designed for improved solubility and stability, making them suitable candidates for injectable formulations in clinical trials .

Organic Synthesis

The benzofuran moiety within the compound’s structure is of significant interest in organic synthesis. It can be used to construct benzofuran and benzothiophene derivatives through intramolecular Friedel–Crafts reactions. These reactions are pivotal for developing compounds with various substituents, which can lead to the discovery of new drugs .

Anti-Cancer Research

Benzofuran derivatives have been explored for their anti-cancer properties. The compound could be utilized in the synthesis of new leads for anti-cancer activity. Computational chemistry and synthetic methods are employed to develop potent anti-cancer agents, with some derivatives showing activity against human skin cancer cell lines .

Agricultural Chemistry

In agriculture, benzofuran derivatives can be used to develop new pesticides and herbicides. The electron-rich nature of the benzofuran ring can interact with various biological targets in pests, potentially leading to the development of novel agrochemicals .

Environmental Science

The compound’s derivatives could play a role in environmental science, particularly in the degradation of environmental pollutants. The reactivity of the benzofuran ring might be harnessed to break down harmful organic compounds, contributing to cleaner and safer ecosystems .

properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO2/c18-13-6-5-11(15(19)8-13)7-17(21)20-9-12-10-22-16-4-2-1-3-14(12)16/h1-6,8,12H,7,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKBPLCTYVLPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)

![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)

![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)

![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)